Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is an organic compound that features a nitro group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-(4-amino-3-methoxyphenyl)-6-oxohexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid and ethanol.
Scientific Research Applications
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can be compared with other similar compounds such as:
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester and ketone functionalities, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKLGQSWHLDLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645842 |
Source
|
Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-93-5 |
Source
|
Record name | Ethyl 4-methoxy-3-nitro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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